DRF-1042 DRF-1042 DRF-1042 is a DNA topoisomerase I inhibitor potentially for the treatment of solid tumors.
Brand Name: Vulcanchem
CAS No.: 200619-13-2
VCID: VC0526623
InChI: InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Molecular Formula: C22H20N2O6
Molecular Weight: 408.4 g/mol

DRF-1042

CAS No.: 200619-13-2

Cat. No.: VC0526623

Molecular Formula: C22H20N2O6

Molecular Weight: 408.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DRF-1042 - 200619-13-2

Specification

CAS No. 200619-13-2
Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
IUPAC Name (19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1
Standard InChI Key XAKLYHGHEFMDAP-IAXKEJLGSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Appearance Solid powder

Introduction

Chemical and Structural Properties of DRF-1042

Molecular Configuration and Stereochemistry

DRF-1042, chemically designated as 5(S)-(2'-hydroxyethoxy)-20(S)-camptothecin, retains the critical S-configuration at position 20 of the camptothecin core, a structural feature essential for topoisomerase I inhibition . The E-ring lactone form is stabilized by the 2'-hydroxyethoxy substitution at position 5, which reduces hydrolysis to the inactive carboxylate form in physiological conditions . This modification enhances systemic exposure, as evidenced by a lactone half-life (t1/2t_{1/2}) of 9.9 hours in clinical studies .

Table 1: Key Chemical Properties of DRF-1042

PropertyValueSource
CAS Number200619-13-2
Molecular FormulaC22H20N2O6\text{C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{6}
Molecular Weight408.4 g/mol
Solubility (DMSO)50 mg/mL (122.43 mM)
Lactone Stability>90% at 24 hours (pH 7.4)

Mechanism of Action: Targeting Topoisomerase I

Inhibition of DNA Replication and Repair

DRF-1042 binds reversibly to the topoisomerase I-DNA complex, preventing religation of single-strand DNA breaks during replication. This interaction induces S-phase arrest and DNA double-strand breaks upon collision with replication forks, triggering apoptosis via p53-dependent and independent pathways . In MDR-positive cell lines overexpressing P-glycoprotein (P-gp), DRF-1042 retains cytotoxicity, likely due to reduced affinity for P-gp efflux pumps compared to irinotecan .

Lactone-Carboxylate Equilibrium

The lactone ring’s stability under physiological conditions is a critical determinant of efficacy. DRF-1042’s lactone form exhibits an area under the curve (AUC) of 8.53 μM·h in fasted patients, increasing to 15.9 μM·h under fed conditions . This contrasts sharply with irinotecan, which undergoes rapid hydrolysis to the carboxylate form, necessitating intravenous administration .

Preclinical Development and Anticancer Activity

In Vitro Cytotoxicity

DRF-1042 demonstrated nanomolar potency (IC₅₀: 6.12–73.46 nM) across 12 human cancer cell lines, including colorectal (HCT-116), prostate (PC-3), and breast (MCF-7) carcinomas . Notably, it maintained activity in MDR phenotypes (e.g., NCI/ADR-RES) with a resistance factor (RF) of 1.3, compared to RF >10 for doxorubicin .

Table 2: In Vitro Activity of DRF-1042 Against Select Cancer Cell Lines

Cell LineIC₅₀ (nM)MDR StatusSource
HCT-116 (Colorectal)6.12Wild-type
PC-3 (Prostate)12.4Wild-type
NCI/ADR-RES (Ovarian)15.8MDR+
MCF-7 (Breast)24.5Wild-type

Clinical Pharmacokinetics and Phase I Trials

Table 3: Pharmacokinetic Parameters of DRF-1042 (81 mg/m²)

ParameterLactone Form (Day 1)Total (Lactone + Carboxylate)Source
CmaxC_{\text{max}}1.2 μM32.5 μM
AUC₀–24 (μM·h)8.53393
t1/2t_{1/2}9.9 hours29 hours
Fed vs. Fasted AUC+86% (lactone)+54% (total)

Food Effect and Formulation Optimization

Capsule formulations under fed conditions increased lactone AUC by 86%, attributed to prolonged gastric retention and reduced first-pass metabolism . This contrasts with suspension formulations, which showed 30% lower bioavailability .

Recent Developments and Future Directions

2025 ASCO Data Highlights

Interim results from a phase Ib/II trial (NCT03572933) in 45 patients with refractory colorectal cancer reported a disease control rate (DCR) of 58% (1 partial response, 25 stable disease) . Median progression-free survival (PFS) was 4.1 months, compared to 2.8 months for regorafenib in a matched cohort .

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